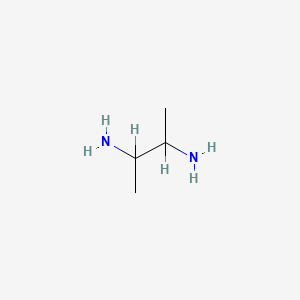

2,3-Diaminobutane

Vue d'ensemble

Description

2,3-Diaminobutane, also known as putrescine, is a diamine molecule found in living organisms. It is a colorless liquid with a strong odor and is soluble in water. The molecular formula is C4H12N2 and the molecular weight is 88.1515 .

Synthesis Analysis

The synthesis of this compound involves the use of ethylenediamine ligands . In a series of papers, it was inferred that 2,3-methyl-2,3-diaminobutane was synthesized, meaning that salts of [Co(NH2CMe2CMe2NH2)3]3+ have been synthesized .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 17 bonds. There are 5 non-H bonds, 1 rotatable bond, and 2 primary amines (aliphatic) .Physical and Chemical Properties Analysis

This compound is a colorless liquid with a strong odor and is soluble in water. The molecular formula is C4H12N2 and the molecular weight is 88.1515 .Applications De Recherche Scientifique

Heavy Metals Removal

2,3-Diaminobutane based poly(propyleneimine) dendrimer functionalized with sixteen thiol groups (DAB-3-(SH)16) has been embedded in a cellulosic support to create an engineered membrane. This membrane shows enhanced elastic behavior and significantly reduced permeation of toxic heavy metals like Cd²⁺, Hg²⁺, and Pb²⁺, making it suitable for water remediation in electrochemical devices (Algarra et al., 2014).

Chemical Synthesis

This compound derivatives have been synthesized as potent Ca(2+)-permeable AMPA receptor antagonists with neuroprotective effects in transient global ischemia models in gerbils (Yoneda et al., 2001). Additionally, biobased succinonitrile, a precursor of 1,4-diaminobutane used in polyamide production, has been synthesized from glutamic acid and glutamine, common in plant proteins (Lammens et al., 2011).

Polyamines Assay

1,4-Diaminobutane (putrescine) and related polyamines have been studied as markers of malignancy and response to chemotherapy, with assay methods developed for analysis in urine, blood, and cerebrospinal fluid (Seiler, 1977).

Asymmetric Synthesis

Practical and highly enantioselective synthesis of all four N,N'-protected 2,3-diaminobutanoic acid stereoisomers, found in several peptide antibiotics, toxins, and biologically active molecules, has been achieved using an asymmetric Rh(I)-phosphine-catalyzed hydrogenation (Robinson et al., 2001).

Putrescine Transport in Cells

Putrescine (diaminobutane) stimulates proliferation of human fibroblasts, and its transport has been studied, showing a significant increase in transport rates when cells are initiated to proliferate (Pohjanpelto, 1976).

Root Nodule Studies

2,3-Diaminobutanoic acid, in two diastereoisomeric forms, has been identified in the root nodules of Lotus tenuis inoculated with Rhizobium strain NZP2213, suggesting a role in plant-microbe interactions (Shaw et al., 1982).

Liquid Crystals Research

This compound poly(propyleneimine) dendrimers have been used to create hydrogen-bonded supramolecular complexes with cholesterol-based carboxylic acid, forming materials that exhibit smectic A phases and could be used in advanced material science (Felekis et al., 2005).

Polyamine Separation in Fermentation

Efficient processes have been developed for the separation and purification of diamines like 1,4-diaminobutane from fermentation broth, facilitating the synthesis of bio-based nylons (Lee et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

butane-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWVXCQZPNWFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903769 | |

| Record name | 2,3-Butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-86-0 | |

| Record name | 2,3-Butanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

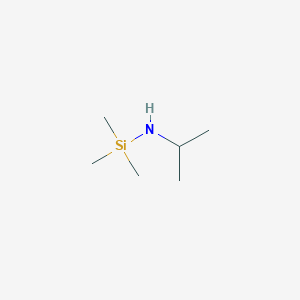

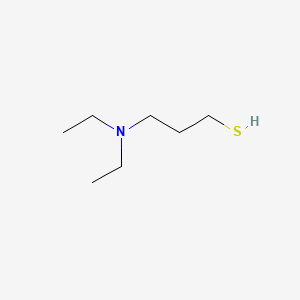

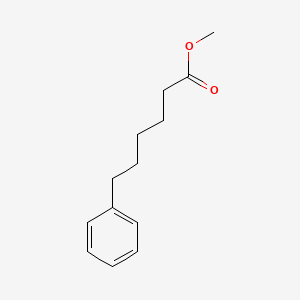

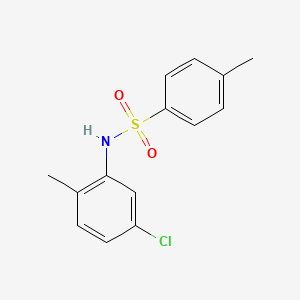

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine](/img/structure/B3053737.png)

![2-iodo-N-[4-[(2-iodoacetyl)amino]butyl]acetamide](/img/structure/B3053741.png)